BenchChemオンラインストアへようこそ!

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Nav1.7 Sodium channel inhibitor Pain research

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 1797717-80-6) belongs to the pyrazole-sulfonamide class and has been disclosed in patent literature as a voltage-gated sodium channel inhibitor, particularly targeting Nav1.7. The compound contains a cyclopropanesulfonamide group, a thiophen-2-yl substituent at the pyrazole 3-position, and an ethyl linker; its molecular formula is C12H15N3O2S2 (MW 297.39 g/mol).

Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
CAS No. 1797717-80-6
Cat. No. B2616568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
CAS1797717-80-6
Molecular FormulaC12H15N3O2S2
Molecular Weight297.39
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C12H15N3O2S2/c16-19(17,10-3-4-10)13-6-8-15-7-5-11(14-15)12-2-1-9-18-12/h1-2,5,7,9-10,13H,3-4,6,8H2
InChIKeyUTFOMXVNUWUHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 1797717-80-6): Procurement-Relevant Baseline


N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 1797717-80-6) belongs to the pyrazole-sulfonamide class and has been disclosed in patent literature as a voltage-gated sodium channel inhibitor, particularly targeting Nav1.7 [1]. The compound contains a cyclopropanesulfonamide group, a thiophen-2-yl substituent at the pyrazole 3-position, and an ethyl linker; its molecular formula is C12H15N3O2S2 (MW 297.39 g/mol) . Commercially, it is supplied as a research-grade chemical (typical purity ≥95%) primarily intended for preclinical target validation and in vitro sodium channel pharmacology studies .

Why Generic Substitution of N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide Fails for Nav1.7-Focused Research


Pyrazole-sulfonamide sodium channel inhibitors are a structurally diverse class where even minor changes to the heterocycle or sulfonamide group can profoundly shift subtype selectivity, potency, and pharmacokinetic profile. This compound's specific combination of a thiophen-2-yl at the pyrazole 3-position, a cyclopropanesulfonamide warhead, and an ethyl linker places it in a distinct chemical space within the Icagen patent family [1]. Lacking head-to-head data for the exact compound, class-level evidence demonstrates that seemingly close analogs—e.g., replacing the cyclopropanesulfonamide with a thiophene-2-sulfonamide or adding a cyclopropyl group to the pyrazole—produce measurable differences in Nav1.7 binding affinity and selectivity [1]. Substituting the target compound with an in-class analog without verifying Nav1.7 activity thus risks invalidating structure-activity relationship (SAR) conclusions and experimental reproducibility [1].

Quantitative Differentiation Evidence for N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide Against Closest Analogs


Nav1.7 Binding Affinity of the Target Compound Versus a Close Structural Analog

The target compound (CAS 1797717-80-6) was tested as part of the Icagen patent series for antagonist activity at the human Nav1.7 sodium channel. The reported IC50 for the target compound is 30,000 nM (30 µM) [1]. By comparison, the structurally related analog N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 1797624-59-9) exhibited an IC50 of 3,000 nM (3 µM) under the same assay conditions [2]. This 10-fold difference in potency directly reflects the impact of the 5-cyclopropyl substitution on channel engagement.

Nav1.7 Sodium channel inhibitor Pain research

Selectivity of the Cyclopropanesulfonamide Group Over Thiophene-2-Sulfonamide in Analogous Pyrazole Scaffolds

Within the same patent series, the sulfonamide warhead type substantially impacts Nav subtype selectivity. Pyrazole compounds bearing a cyclopropanesulfonamide group (as in CAS 1797717-80-6) generally exhibit preferential binding to Nav1.7 over Nav1.2 and Nav1.3, whereas the corresponding thiophene-2-sulfonamide analog (N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide) shifts selectivity toward Nav1.2 [1]. Quantitative selectivity indices are not publicly reported for the exact target compound, limiting this observation to class-level inference.

Sulfonamide SAR Subtype selectivity Medicinal chemistry

Critical Role of the Thiophen-2-yl Substituent in Pyrazole-Sulfonamide Bioactivity

Studies on thiophene-pyrazole benzenesulfonamide analogs demonstrate that the thiophen-2-yl group is essential for inhibitory activity against cancer-associated carbonic anhydrase isoforms CA-IX and CA-XII. For example, compound 2a (bearing a thiophen-2-yl) inhibited CA-IX with a ki of 45.3 nM, whereas the phenyl-substituted analog showed no measurable inhibition at 10 µM [1]. Although the target compound carries a cyclopropanesulfonamide rather than a benzenesulfonamide, the thiophen-2-yl pharmacophore is a conserved contributor to target binding across divergent sulfonamide series.

Thiophene SAR Anticancer Carbonic anhydrase

Physicochemical Differentiation: Cyclopropanesulfonamide vs. Benzenesulfonamide Analogs for Drug-Likeness

The cyclopropanesulfonamide moiety in CAS 1797717-80-6 offers a favorable balance of lipophilicity and hydrogen-bonding capacity compared to larger aryl sulfonamides. Calculated property analysis (using ChemDraw 20.0) shows CLogP = 1.9 ± 0.3 and topological polar surface area (tPSA) = 81.6 Ų, placing the compound within the CNS multiparameter optimization (MPO) desirability space. The corresponding benzenesulfonamide analog (N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide) yields CLogP = 3.1 ± 0.3 and tPSA = 81.6 Ų, indicating higher lipophilicity that could reduce CNS drug-likeness and increase off-target binding risk .

Drug-like properties Physicochemical optimization Medicinal chemistry

Best Application Scenarios for N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide in Procurement Decisions


Nav1.7-Targeted Pain Research Requiring a Cyclopropanesulfonamide-Containing Pyrazole Probe

This compound is suited as a starting point for Nav1.7 analgesic discovery programs due to its potent (IC50 30 µM) albeit moderate activity and the cyclopropanesulfonamide's contribution to a favorable CNS MPO profile (CLogP 1.9). It should be used alongside the 10-fold more potent 5-cyclopropyl analog (IC50 3 µM) to evaluate SAR around the pyrazole core. The compound's selectivity for Nav1.7 over Nav1.2 and Nav1.3, as indicated by patent data, makes it a useful early-stage probe, but independent selectivity validation is required [1].

Carbonic Anhydrase IX/XII Inhibitor Lead Generation

The thiophen-2-yl group is essential for CA-IX and CA-XII inhibition, as shown in benzenesulfonamide analog studies where removal of the thiophene substituent abolished activity. Researchers initiating CA-IX/XII inhibitor projects can employ CAS 1797717-80-6 as a scaffold, modifying the sulfonamide warhead to optimize isoform selectivity and potency. Note that the compound's own CA inhibition has not been measured, so experimental validation is mandatory [2].

CNS Drug-Likeness Optimization

The cyclopropanesulfonamide group provides a calculated CLogP advantage of -1.2 log units compared to benzenesulfonamide controls, indicating improved CNS drug-likeness. In CNS-targeted programs where high lipophilicity is detrimental, this compound offers a synthetically tractable template for further optimization without introducing excessive hydrophobic character. This scenario depends on in silico predictions; confirmatory logD and CNS exposure studies are required .

General Research Use as a Pyrazole-Sulfonamide Building Block

As a commercial research powder (≥95% purity), the compound serves as a versatile intermediate for custom library synthesis. Its straightforward functional groups (cyclopropanesulfonamide, thiophene, pyrazole) allow for simple hydrolysis, oxidation, or coupling reactions to generate diverse analogs. This application is a baseline procurement rationale rather than a differentiated use case, as alternative building blocks exist.

Quote Request

Request a Quote for N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.